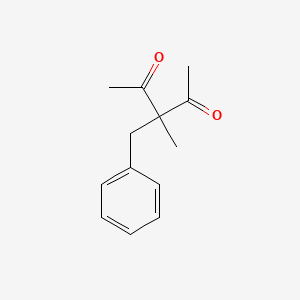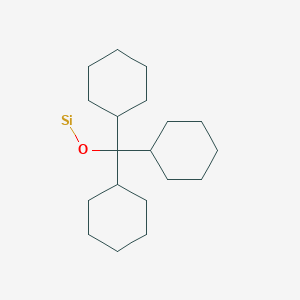![molecular formula C13H20OSi B14679546 Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- CAS No. 39158-85-5](/img/structure/B14679546.png)
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is an organosilicon compound with the molecular formula C13H20OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methyl-1-phenyl-1-propenyl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or phenol derivative under basic conditions. The reaction can be represented as follows:
(CH3)3SiCl+ROH→(CH3)3SiOR+HCl
Where R represents the [(2-methyl-1-phenyl-1-propenyl)oxy] group. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The [(2-methyl-1-phenyl-1-propenyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different molecular targets, facilitating the formation of new chemical bonds and modifying the properties of the target molecules. This interaction is crucial in applications such as surface modification and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl(2-propenyl)silane: Contains a propenyl group instead of the [(2-methyl-1-phenyl-1-propenyl)oxy] group.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Similar but with a butynyl group.
Uniqueness
Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]- is unique due to the presence of the [(2-methyl-1-phenyl-1-propenyl)oxy] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
39158-85-5 |
|---|---|
Fórmula molecular |
C13H20OSi |
Peso molecular |
220.38 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-1-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20OSi/c1-11(2)13(14-15(3,4)5)12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clave InChI |
XJRTWHGCYDLIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



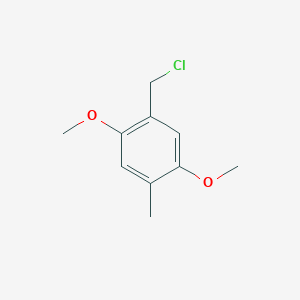
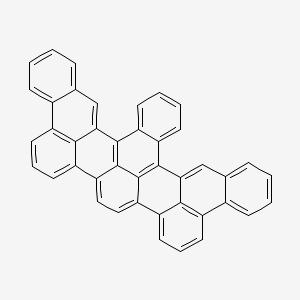
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

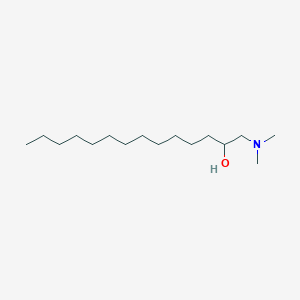
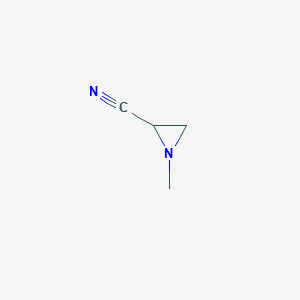
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
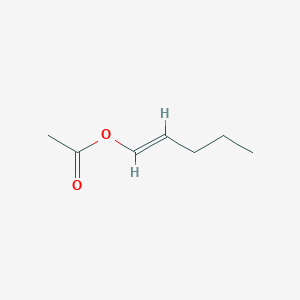
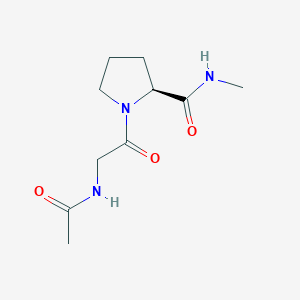
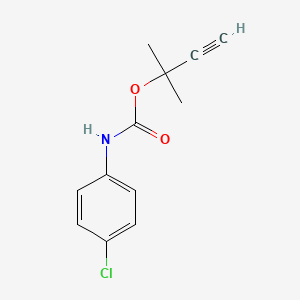
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
